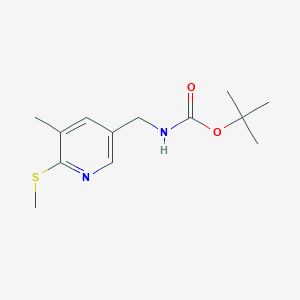

tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate

Description

This compound features a pyridine ring substituted with a methyl group at position 5, a methylthio (-SMe) group at position 6, and a tert-butyl carbamate-protected methylene group at position 2. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. The methylthio substituent introduces electron-donating effects and lipophilicity, distinguishing it from analogs with oxygen-based functional groups (e.g., methoxy or hydroxyl) .

Properties

Molecular Formula |

C13H20N2O2S |

|---|---|

Molecular Weight |

268.38 g/mol |

IUPAC Name |

tert-butyl N-[(5-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C13H20N2O2S/c1-9-6-10(7-14-11(9)18-5)8-15-12(16)17-13(2,3)4/h6-7H,8H2,1-5H3,(H,15,16) |

InChI Key |

MLBDLCAAZQSUJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1SC)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The halogenated pyridine derivative can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Hydrogen gas, palladium catalyst.

Bases: Cesium carbonate, sodium hydroxide.

Solvents: 1,4-dioxane, methanol, chloroform.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a prodrug or a protecting group for amines.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate is not well-documented. it is likely to interact with biological targets through its carbamate functional group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. The pyridine ring and its substituents may also play a role in binding to specific molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Target Compound:

- Substituents : 5-methyl, 6-methylthio (pyridine core).

- Molecular Formula : C₁₃H₂₀N₂O₂S.

- Molecular Weight : 280.37 g/mol.

- Key Features :

- Methylthio group : Enhances lipophilicity and sulfur-mediated interactions (e.g., van der Waals forces, π-sulfur bonding).

- Methyl group : Provides steric bulk without significant electronic perturbation.

Analog 1: tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate

- Substituents : 5-methoxy, 6-methoxy.

- Molecular Formula : C₁₃H₂₀N₂O₄.

- Molecular Weight : 280.31 g/mol.

- Comparison: Replacing methylthio with methoxy increases polarity (logP reduction) but reduces oxidative stability.

Analog 2: tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

- Substituents : 5-methoxy.

- Molecular Formula : C₁₂H₁₈N₂O₃.

- Molecular Weight : 238.28 g/mol.

- Comparison :

- Absence of a 6-position substituent reduces steric hindrance, possibly enhancing reactivity at the pyridine ring.

- Lower molecular weight may improve pharmacokinetic properties like diffusion rates.

Analog 3: tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

- Substituents : 4-hydroxy, 5-methoxy.

- Molecular Formula : C₁₂H₁₈N₂O₄.

- Molecular Weight : 266.29 g/mol.

- Comparison :

- Hydroxy group at position 4 introduces hydrogen-bonding capacity, increasing aqueous solubility.

- Substitution pattern (4-hydroxy vs. 6-methylthio) shifts electronic density on the pyridine ring, affecting nucleophilic/electrophilic behavior.

Comparative Data Table

Biological Activity

tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate, with the CAS number 1355215-59-6, is a compound that belongs to the carbamate class, characterized by its unique molecular structure which includes a pyridine ring and a tert-butyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C13H20N2O2S

- Molecular Weight : 268.38 g/mol

- Appearance : White to slightly yellow crystalline solid

- Solubility : Soluble in organic solvents like methylene chloride and chloroform; limited solubility in water .

Biological Activity Overview

Research indicates that compounds containing pyridine and carbamate moieties often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still being explored, but preliminary studies suggest several promising effects.

The biological activity of this compound may be attributed to its structural features:

- Pyridine Ring : Known for its ability to interact with various biological targets.

- Carbamate Functional Group : Often enhances the compound's interaction with enzymes and receptors.

Anticancer Activity

A study focused on the synthesis and evaluation of compounds similar to this compound reported that derivatives with similar structures exhibited significant inhibition of cancer cell proliferation. For instance:

- Compounds with pyridine rings showed effective inhibition of microtubule assembly at concentrations as low as 20 µM, indicating potential as microtubule-destabilizing agents .

Antimicrobial Properties

Compounds similar to this compound have been reported to possess antimicrobial activity against various pathogens. The presence of the methylthio group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Comparative Analysis

To understand the unique features of this compound compared to related compounds, the following table summarizes key structural analogs:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl carbamate | Basic structure without pyridine | Widely used in organic synthesis |

| 5-Methylpyridine | Lacks carbamate functionality | Primarily a solvent and reagent |

| Methylthio-substituted pyridines | Varies | Exhibits diverse biological activities |

Case Studies

- In Vitro Studies : In cellular assays, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines such as MDA-MB-231, enhancing caspase activity significantly at higher concentrations .

- Animal Models : Preliminary studies indicate potential anticancer effects in vivo, although detailed studies are required to confirm these findings and elucidate the mechanisms involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.